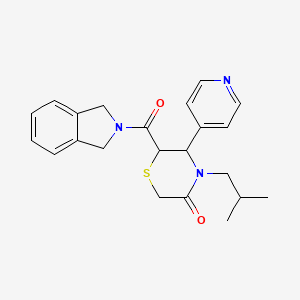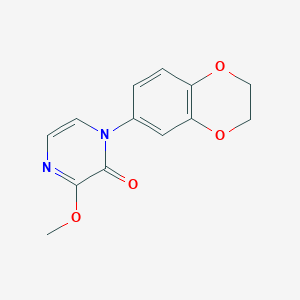![molecular formula C21H28N4O2 B6454216 1-ethyl-2-[5-(oxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole CAS No. 2549028-89-7](/img/structure/B6454216.png)
1-ethyl-2-[5-(oxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-ethyl-2-[5-(oxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole is a complex chemical compound with a unique molecular structure that presents intriguing possibilities for scientific and industrial applications. Its structure combines benzodiazole and pyrrolo elements, which are commonly found in numerous bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of 1-ethyl-2-[5-(oxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole typically involves multi-step organic synthesis. Each step must be precisely controlled to ensure the correct formation of the desired molecular structure:
Initial Steps: : The process generally begins with the preparation of the benzodiazole core.
Subsequent Reactions: : This core is then subjected to a series of condensation, cyclization, and substitution reactions to introduce the various functional groups (ethyl, oxane-4-carbonyl, and octahydropyrrolo[3,4-c]pyrrol-2-yl).
Industrial Production Methods
Scaling Up: : For industrial-scale production, the reaction conditions are optimized to enhance yield and purity while minimizing costs. This often involves fine-tuning reaction times, temperatures, and the use of catalysts.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions under controlled conditions, leading to the formation of various oxidative by-products.
Reduction: : Reduction reactions can be performed to modify the functional groups, affecting the overall reactivity and properties of the compound.
Substitution: : It can undergo nucleophilic and electrophilic substitution reactions, making it versatile for further chemical modifications.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Typical reducing agents are lithium aluminium hydride (LAH) and sodium borohydride (NaBH4).
Substitution: : Reagents like halogens (Cl2, Br2) and strong nucleophiles (NaOH, NH3) are frequently used.
Major Products
Depending on the reaction conditions, the compound can yield various derivatives with altered functional groups, enhancing its application spectrum in different fields.
科学研究应用
Chemistry: : It is explored for its potential use as a building block in organic synthesis, facilitating the creation of new complex molecules. Biology : It might serve as a bioactive molecule, interacting with biological macromolecules such as proteins and nucleic acids. Medicine : Its structural properties make it a candidate for drug discovery, potentially interacting with specific enzymes or receptors. Industry : The compound's stability and reactivity offer potential for the development of new materials and catalysts.
作用机制
Molecular Targets and Pathways
The compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors.
The pathways involved could include modulation of enzymatic activity, alteration of cellular signaling pathways, and binding to nucleic acids.
相似化合物的比较
Unique Properties
Compared to other benzodiazole derivatives, this compound's unique combination of functional groups grants it distinctive reactivity and biological activity.
Similar compounds include other benzodiazole derivatives, but none have the exact same substituent pattern, which could confer unique properties and applications.
List of Similar Compounds
1H-1,3-benzodiazole
2-methyl-1H-1,3-benzodiazole
5-nitro-1H-1,3-benzodiazole
Hopefully, this deep dive into 1-ethyl-2-[5-(oxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole gives you a comprehensive understanding of its significance and potential
属性
IUPAC Name |
[2-(1-ethylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-2-25-19-6-4-3-5-18(19)22-21(25)24-13-16-11-23(12-17(16)14-24)20(26)15-7-9-27-10-8-15/h3-6,15-17H,2,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOIFGSRGGNSLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-tert-butyl-N-cyclohexyl-N-methylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6454138.png)
![1-{5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one](/img/structure/B6454141.png)
![2-{4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperazin-1-yl}-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6454143.png)
![2-{4-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperazin-1-yl}-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6454151.png)
![5-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)-1,2-dihydropyridin-2-one](/img/structure/B6454158.png)
![5-fluoro-6-methyl-2-{4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6454176.png)
![6-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)-2,3-dihydropyridazin-3-one](/img/structure/B6454177.png)
![2-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6454184.png)
![3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-N-(oxan-4-yl)-octahydrocyclopenta[c]pyrrole-2-carboxamide](/img/structure/B6454190.png)
![5-fluoro-6-methyl-2-{4-[6-(piperidin-1-yl)pyridazine-3-carbonyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6454197.png)
![2-{[2-(5-fluoro-6-methylpyridine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-methylpyrimidine](/img/structure/B6454200.png)

![2-({2-methanesulfonyl-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5-methylpyrimidine](/img/structure/B6454207.png)
